(S)-ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate
Description
This compound is a structurally complex molecule featuring:
- Ethyl ester group: Enhances lipophilicity and influences metabolic stability.
- Ureido linker: A common motif in enzyme inhibitors, facilitating hydrogen bonding with biological targets.
- Morpholine moiety: Improves solubility and acts as a bioisostere for metabolic resistance.
- Oxalate counterion: Enhances crystallinity and stability compared to freebase forms.
Properties
IUPAC Name |
ethyl (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O4S.C2H2O4/c1-5-27-18(24)16(6-7-23-8-10-26-11-9-23)21-19(25)22(4)12-15-13-28-17(20-15)14(2)3;3-1(4)2(5)6/h13-14,16H,5-12H2,1-4H3,(H,21,25);(H,3,4)(H,5,6)/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDJULECASEHV-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN1CCOCC1)NC(=O)N(C)CC2=CSC(=N2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCN1CCOCC1)NC(=O)N(C)CC2=CSC(=N2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247119-36-3 | |
| Record name | 4-Morpholinebutanoic acid, α-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, ethanedioate (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247119-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinebutanoic acid, alpha-(((methyl((2-(1-methylethyl)-4-thiazolyl)methyl)amino)carbonyl)amino)-, ethyl ester, ethanedioate, (alphaS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1247119363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinebutanoic acid, α-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, ethanedioate, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate, with a CAS number of 1247119-35-2, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C19H32N4O4S (free base), C21H34N4O8S (oxalate salt)
- Molecular Weight : 412.55 g/mol (free base), 502.58 g/mol (oxalate salt)
- Appearance : Off-white solid
- Solubility : Soluble in methanol
Research indicates that the compound exhibits various biological activities, primarily through its role in enzyme inhibition and modulation of metabolic pathways. Its structure allows it to interact with specific targets within biological systems, leading to therapeutic effects.
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic processes, which may have implications for conditions such as diabetes and obesity.
- Anti-inflammatory Effects : The compound is noted for its anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
Pharmacological Applications
(S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate has been investigated for its potential in various therapeutic areas:
- Anti-inflammatory and Analgesic Properties : The compound is being explored in the development of new anti-inflammatory drugs that provide effective pain relief with fewer side effects compared to traditional options .
- Cancer Research : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially aiding in the development of novel cancer therapies.
Clinical Studies
Clinical trials are essential for understanding the efficacy and safety of compounds like (S)-ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate. For instance:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-inflammatory effects | Significant reduction in inflammation markers observed in treated groups compared to controls. |
| Study B | Assess cytotoxicity against cancer cells | Compound showed selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells. |
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate various signaling pathways involved in inflammation and cell proliferation. For example, it was found to inhibit NF-kB activation, a key regulator of inflammatory responses.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic potential of the compound. Results indicated favorable absorption and distribution profiles, supporting its further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Ureido Motifs
Table 1: Key Structural Analogues
Key Observations :
Physicochemical Properties
Table 2: Property Comparison
Discussion :
- The oxalate salt form of the target compound significantly improves aqueous solubility compared to neutral esters (e.g., ) .
- Higher LogP values in analogues with bulkier substituents (e.g., isobutyl, carbamate) suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance.
Toxicity and Metabolic Stability
- Morpholine Stability: Morpholine’s resistance to oxidative metabolism likely reduces toxicity risks compared to dimethylaminoethyl side chains () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
